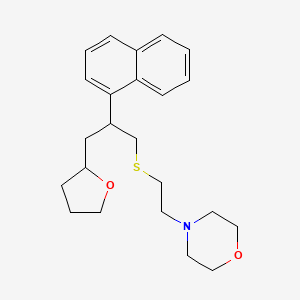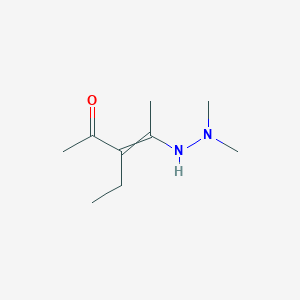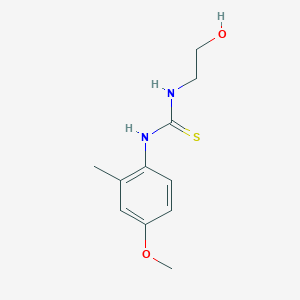
N-(2-Hydroxyethyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 4-methoxy-2-methylaniline with thiocarbamoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer or infections.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways or cellular processes by interacting with specific proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(4-methoxyphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methylphenyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is unique due to the presence of both hydroxyethyl and methoxy-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
52266-68-9 |
|---|---|
分子式 |
C11H16N2O2S |
分子量 |
240.32 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-(4-methoxy-2-methylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2O2S/c1-8-7-9(15-2)3-4-10(8)13-11(16)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,16) |
InChI 键 |
JTQVHFWQDOGOBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



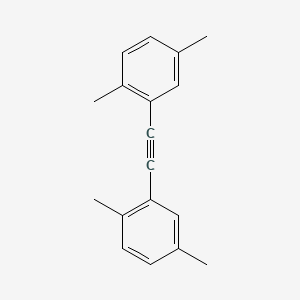
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
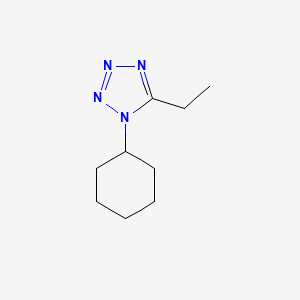

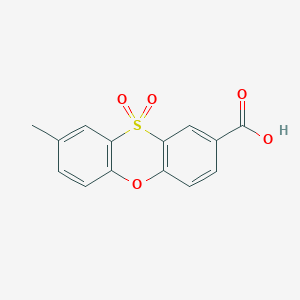

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
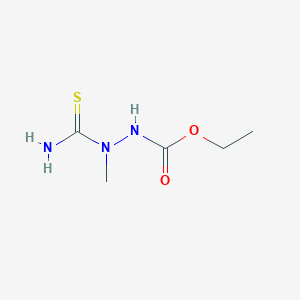

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
